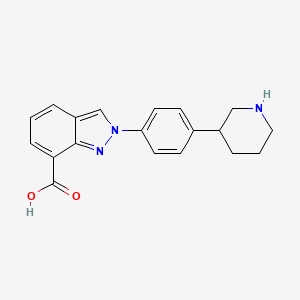

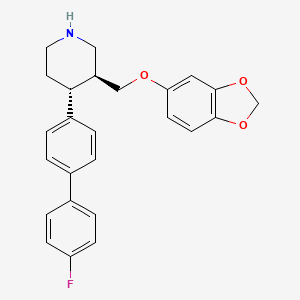

Niraparib carboxylic acid metabolite M1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Niraparib metabolite M1 is a significant compound derived from the metabolism of niraparib, an orally active poly (ADP-ribose) polymerase inhibitor. Niraparib is primarily used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer . Niraparib metabolite M1 is formed through the hydrolysis of niraparib and is further metabolized into various other compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Niraparib metabolite M1 is primarily formed through the hydrolysis of niraparib. The hydrolysis reaction is typically catalyzed by carboxylesterases .

Industrial Production Methods

The industrial production of niraparib metabolite M1 involves the large-scale synthesis of niraparib followed by its hydrolysis. The hydrolysis reaction is carried out under controlled conditions to ensure the efficient conversion of niraparib to its metabolite M1 .

Analyse Chemischer Reaktionen

Types of Reactions

Niraparib metabolite M1 undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction that forms niraparib metabolite M1 from niraparib.

Glucuronidation: Niraparib metabolite M1 undergoes glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferases to form the glucuronide of M1.

Methylation, Monooxygenation, and Hydrogenation: These reactions lead to the formation of minor metabolites from niraparib metabolite M1.

Common Reagents and Conditions

Carboxylesterases: Enzymes that catalyze the hydrolysis of niraparib to form niraparib metabolite M1.

Uridine 5′-diphospho-glucuronosyltransferases: Enzymes that mediate the glucuronidation of niraparib metabolite M1.

Major Products Formed

Glucuronide of M1: Formed through the glucuronidation of niraparib metabolite M1.

Minor Metabolites: Formed through methylation, monooxygenation, and hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

Niraparib metabolite M1 has several scientific research applications, including:

Wirkmechanismus

Niraparib metabolite M1 is an inactive metabolite of niraparib. Niraparib itself is a potent and selective inhibitor of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2 . These enzymes play a crucial role in the repair of DNA damage. By inhibiting these enzymes, niraparib induces cytotoxicity in cancer cells, leading to their death . Niraparib metabolite M1, however, does not exhibit the same inhibitory activity and is considered inactive .

Vergleich Mit ähnlichen Verbindungen

Niraparib metabolite M1 can be compared with other metabolites of poly (ADP-ribose) polymerase inhibitors, such as:

Olaparib Metabolites: Olaparib is another poly (ADP-ribose) polymerase inhibitor with similar therapeutic applications.

Rucaparib Metabolites: Rucaparib is another compound in the same class, and its metabolites undergo similar metabolic pathways.

Talazoparib Metabolites: Talazoparib is a potent poly (ADP-ribose) polymerase inhibitor with metabolites that are formed through similar enzymatic reactions.

Niraparib metabolite M1 is unique in its specific formation through the hydrolysis of niraparib and its subsequent glucuronidation .

Eigenschaften

Molekularformel |

C19H19N3O2 |

|---|---|

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid |

InChI |

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24) |

InChI-Schlüssel |

HDQHGRLURKGIFL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)

![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)

![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)

![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)

![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)